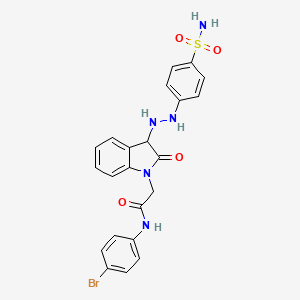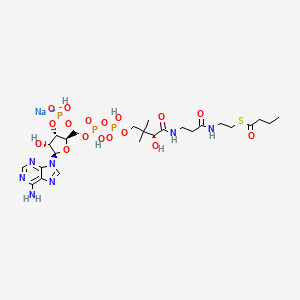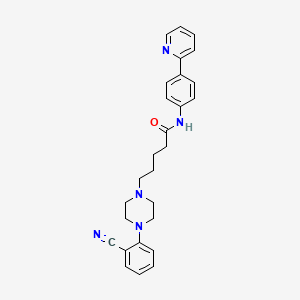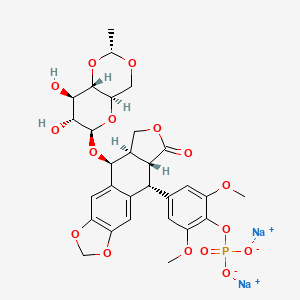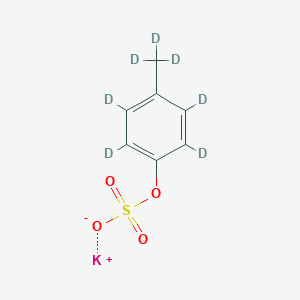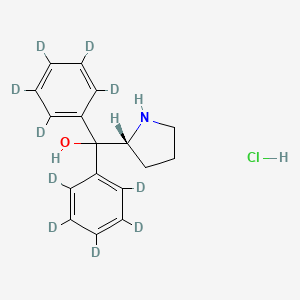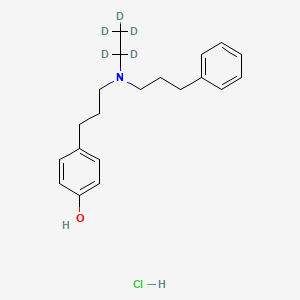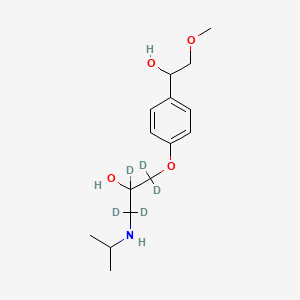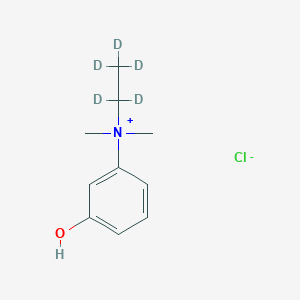![molecular formula C15H22ClNO8 B12424588 4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)
4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[®-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid” is a complex organic molecule that combines a phenolic structure with a tert-butylamino group and a dihydroxybutanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-(tert-butylamino)-hydroxymethyl]-3-chlorophenol typically involves multiple steps, starting with the preparation of the phenolic core. The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a tert-butylamine reacts with a suitable precursor. The hydroxymethyl group is then added via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[®-(tert-butylamino)-hydroxymethyl]-3-methylphenol
- 4-[®-(tert-butylamino)-hydroxymethyl]-3-bromophenol
- 4-[®-(tert-butylamino)-hydroxymethyl]-3-fluorophenol
Uniqueness
The presence of the 2,3-dihydroxybutanedioic acid moiety distinguishes this compound from its analogs. This moiety can enhance the compound’s solubility and reactivity, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C15H22ClNO8 |
|---|---|
Poids moléculaire |
379.79 g/mol |
Nom IUPAC |
4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H16ClNO2.C4H6O6/c1-11(2,3)13-10(15)8-5-4-7(14)6-9(8)12;5-1(3(7)8)2(6)4(9)10/h4-6,10,13-15H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1 |
Clé InChI |
MZTTWQSGBIRTFY-PRCBPEIBSA-N |
SMILES isomérique |
CC(C)(C)N[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)NC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


